molecular formula C16H17N3NaO7S2 B1668867 Cefoxitin sodium CAS No. 33564-30-6

Cefoxitin sodium

Numéro de catalogue: B1668867
Numéro CAS: 33564-30-6
Poids moléculaire: 450.4 g/mol
Clé InChI: MRJZOFPLZPTXGN-XMZRARIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

La céfoxitine sodique est un antibiotique semi-synthétique à large spectre destiné à l’administration parentérale. Il est dérivé de la céphamycine C, qui est produite par la bactérie Streptomyces lactamdurans. La céfoxitine sodique est utilisée pour le traitement des infections bactériennes graves, telles que les infections des voies urinaires, les infections sanguines, les infections osseuses et articulaires et les infections des voies respiratoires basses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La préparation de la céfoxitine sodique implique plusieurs étapes :

    Préparation de la solution d’agent formant du sodium : Ceci implique le contrôle de la température et la préparation d’une solution de l’agent formant du sodium.

    Dissolution et décoloration : De l’acétone et de l’alcool méthylique sont ajoutés à un réacteur, refroidis et agités sous protection d’azote. L’acide céfoxitine est ajouté jusqu’à sa dissolution, suivi de charbon actif pour la décoloration. Le mélange est ensuite filtré, et le solvant est mélangé et lavé.

    Cristallisation : La température du réservoir de cristallisation, la vitesse d’agitation et la pression d’azote sont contrôlées. La solution d’agent formant du sodium est ajoutée goutte à goutte, suivie d’acétone selon un formulaire de débit d’alimentation.

    Filtration et séchage : Le liquide cristallin est filtré et séché, suivi de la détection et de la décharge.

    Sous-emballage : Les préparations sont sous-emballées avec différentes spécifications, et la température et l’humidité de l’environnement sont contrôlées pour obtenir de la céfoxitine sodique injectable.

Méthodes de production industrielle

Les méthodes de production industrielle de la céfoxitine sodique impliquent des étapes similaires à celles des voies de synthèse, mais à plus grande échelle. Le processus comprend le lavage des flacons, le traitement du bouchon en caoutchouc, le traitement du capuchon en aluminium, le chargement séparé de la céfoxitine sodique et le bouchage pour obtenir de la céfoxitine sodique injectable .

Analyse Des Réactions Chimiques

La céfoxitine sodique subit diverses réactions chimiques :

    Oxydation et réduction : La céfoxitine sodique est stable dans des conditions normales, mais peut subir des réactions d’oxydation et de réduction dans des conditions spécifiques.

    Substitution : Elle peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

    Décomposition : La céfoxitine sodique présente une décomposition apparente du premier ordre dans l’eau à un pH de 3 à 9, avec une stabilité maximale à un pH de 5 à 7.

Applications de la recherche scientifique

La céfoxitine sodique a un large éventail d’applications de recherche scientifique :

Applications De Recherche Scientifique

Infectious Disease Treatment

Cefoxitin sodium is primarily indicated for the treatment of serious infections caused by susceptible strains of bacteria. Key areas of application include:

  • Lower Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae, Staphylococcus aureus, and Escherichia coli.
  • Urinary Tract Infections : Commonly used for infections caused by Klebsiella species, Proteus mirabilis, and Morganella morganii.
  • Intra-abdominal Infections : Utilized in cases of peritonitis and appendicitis due to its anaerobic coverage .

Surgical Prophylaxis

This compound is frequently administered as a prophylactic antibiotic in surgical procedures, particularly those involving the gastrointestinal tract. It helps prevent postoperative infections by maintaining appropriate tissue concentrations during surgery. A study highlighted that cefoxitin's serum and tissue concentrations were significant during cholecystectomies, suggesting optimal timing for administration to ensure effective prophylaxis .

Head and Neck Infections

Clinical evidence supports the use of this compound in treating complex head and neck infections, such as otitis externa with cellulitis and parotiditis. In a case series involving four patients who did not respond to initial treatments, cefoxitin therapy resulted in satisfactory outcomes without noted adverse effects .

Pharmacokinetics

The pharmacokinetics of this compound reveal important insights into its clinical use:

  • Half-Life : The elimination half-life varies significantly with renal function, ranging from approximately 39 minutes in healthy individuals to over 23 hours in patients with severe renal impairment .
  • Tissue Penetration : Cefoxitin demonstrates good tissue penetration, which is critical for treating infections located in deep tissues or abscesses.

Case Study 1: Surgical Prophylaxis

A study involving 40 patients undergoing elective cholecystectomy compared the intraoperative serum and tissue levels of this compound with cefazolin. Results indicated that while cefazolin maintained higher tissue concentrations, cefoxitin was effective when administered close to the start of surgery, emphasizing the need for timely dosing .

Case Study 2: Head and Neck Infection

In a report on four patients with head and neck infections resistant to other antibiotics, this compound was administered successfully, leading to resolution of symptoms without adverse reactions. This case underscores its potential as a second-line treatment option in resistant infections .

Summary Table of Applications

Application AreaSpecific Infections TreatedNotes
Lower Respiratory InfectionsStreptococcus pneumoniae, E. coliEffective against various pathogens
Urinary Tract InfectionsKlebsiella species, Proteus mirabilisBroad-spectrum coverage
Surgical ProphylaxisGastrointestinal surgeriesImportant for preventing postoperative infections
Head and Neck InfectionsOtitis externa, parotiditisEffective in resistant cases

Mécanisme D'action

La céfoxitine sodique exerce ses effets en inhibant la synthèse de la paroi cellulaire bactérienne. Elle se lie aux protéines de liaison à la pénicilline, qui sont essentielles pour la réticulation des couches de peptidoglycane dans la paroi cellulaire bactérienne. Cette inhibition empêche la formation d’une paroi cellulaire fonctionnelle, ce qui entraîne la lyse et la mort des cellules bactériennes .

Activité Biologique

Cefoxitin sodium is a semi-synthetic cephalosporin antibiotic that exhibits broad-spectrum antibacterial activity, particularly against Gram-negative bacteria and some Gram-positive organisms. Its biological activity is of significant interest in clinical settings, especially for surgical prophylaxis and treatment of infections caused by susceptible microorganisms. This article delves into the biological activity of this compound, supported by pharmacokinetic data, case studies, and relevant research findings.

1. Pharmacokinetics and Bioavailability

The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion. After intravenous administration, peak serum concentrations are typically achieved within 20 to 30 minutes, indicating rapid systemic availability. The half-life of cefoxitin varies significantly based on renal function; it is approximately 39 minutes in individuals with normal renal function but can extend to over 23 hours in patients with severe renal impairment .

Parameter Normal Renal Function Oligoanuric Patients
Half-Life39 minutes23.5 hours
Total Body Clearance340 ml/min13 ml/min
Peak Serum Concentration~244 µg/mlVaries

2. Antimicrobial Spectrum

Cefoxitin exhibits a broad antimicrobial spectrum. It is effective against various aerobic Gram-positive cocci as well as many Gram-negative bacteria. Notably, it is often used for infections caused by anaerobic bacteria due to its stability against beta-lactamases produced by these organisms .

Case Study : A study involving patients undergoing cholecystectomy found that cefoxitin concentrations in wound tissue were detectable in only 38% of patients when administered before anesthesia, highlighting the importance of timing in administration for effective prophylaxis .

3. Stability and Decomposition

The stability of this compound in solution is influenced by pH levels. It shows maximum stability at pH levels between 5 and 7, where it loses about 10% of its activity over two days at room temperature . The compound exhibits first-order decomposition kinetics in aqueous solutions across a pH range of 3 to 9.

4. In Vivo Efficacy

Research has shown that cefoxitin can significantly reduce bacterial burdens in surgical settings. In a study comparing different prophylactic regimens, cefoxitin administered via intraoperative routes demonstrated effective reduction in Staphylococcus aureus loads compared to controls .

Table: Efficacy Comparison of Prophylactic Regimens

Regimen Bacterial Load (CFU/mL) Efficacy
Control5.0×1065.0\times 10^6Baseline
Systemic Cefazolin1.5×1061.5\times 10^6Significant reduction
IORA Cefoxitin1.55×1061.55\times 10^6Significant reduction

5. Clinical Applications

This compound is commonly utilized for the prophylaxis of infections during surgical procedures, particularly those involving the gastrointestinal tract or gynecological surgeries due to its effectiveness against anaerobes .

6. Conclusion and Future Directions

This compound remains a critical agent in the antibiotic arsenal due to its broad-spectrum activity and favorable pharmacokinetic profile. Ongoing research is necessary to further explore its efficacy across diverse populations and infection types, particularly in the context of increasing antibiotic resistance.

Propriétés

Numéro CAS

33564-30-6

Formule moléculaire

C16H17N3NaO7S2

Poids moléculaire

450.4 g/mol

Nom IUPAC

sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N3O7S2.Na/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19;/h2-4,14H,5-7H2,1H3,(H2,17,24)(H,18,20)(H,21,22);/t14-,16+;/m1./s1

Clé InChI

MRJZOFPLZPTXGN-XMZRARIVSA-N

SMILES

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)[O-])NC(=O)CC3=CC=CS3.[Na+]

SMILES isomérique

CO[C@@]1([C@@H]2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na]

SMILES canonique

COC1(C2N(C1=O)C(=C(CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3.[Na]

Apparence

White to off-white solid powder.

Key on ui other cas no.

33564-30-6

Pictogrammes

Irritant; Health Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO, not in water

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Cefoxitin Sodium;  Cefoxitin sodium salt;  Cenomycin;  Betacef;  Merxin;  MK306;  MSD Brand of Cefoxitin Sodium;  Sodium, Cefoxitin;  Merck Brand of Cefoxitin Sodium;  Merck Frosst Brand of Cefoxitin Sodium;  Merck Sharp and Dohme Brand of Cefoxitin Sodium;  MK 306;  MK-306; 

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefoxitin sodium
Reactant of Route 2
Cefoxitin sodium
Reactant of Route 3
Reactant of Route 3
Cefoxitin sodium
Reactant of Route 4
Reactant of Route 4
Cefoxitin sodium
Reactant of Route 5
Cefoxitin sodium
Reactant of Route 6
Cefoxitin sodium
Customer
Q & A

Q1: How does cefoxitin sodium exert its antibacterial activity?

A1: this compound, a second-generation cephalosporin antibiotic, disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). [] This binding inhibits the transpeptidation reaction, which is crucial for cross-linking peptidoglycans, the building blocks of the bacterial cell wall. [] This leads to a weakened cell wall, ultimately causing bacterial lysis and death. []

Q2: What is the stability of this compound in common intravenous solutions?

A2: this compound exhibits robust stability in frequently used intravenous solutions such as 5% dextrose injection and 0.9% sodium chloride injection. [, , , , ] Studies using high-performance liquid chromatography (HPLC) have demonstrated that this compound retains over 90% of its initial concentration in these solutions for at least 24 hours at room temperature and even longer at refrigerated temperatures. [, , , , ]

Q3: Can this compound be frozen and thawed without compromising its stability?

A3: Research suggests that cefazolin sodium, this compound, and ceftazidime, when admixed with sterile water for injection, demonstrate stability after being frozen at -20°C for 30 days, thawed at 5°C for four days, and then pumped at 37°C for one day. [] This finding has practical implications for the storage and administration of these antibiotics.

Q4: How does the physical form of this compound influence its stability?

A5: Amorphous this compound has been shown to be less stable than its crystalline counterpart. [] This difference in stability highlights the importance of controlling the solid-state form during the manufacturing process to ensure optimal drug product stability.

Q5: What strategies are employed to enhance the stability of this compound formulations?

A6: Researchers and manufacturers often explore various approaches to optimize the stability of this compound, such as adjusting the pH of the formulation, incorporating stabilizers, controlling oxygen levels, and refining crystallization conditions during production. [, ]

Q6: What analytical techniques are employed to quantify this compound in pharmaceutical formulations?

A6: Several analytical methods are utilized to quantify this compound in pharmaceutical formulations. These include:

    Q7: What are the key parameters considered in the validation of analytical methods for this compound?

    A7: The validation of analytical methods for pharmaceuticals, including this compound, is crucial to ensure accuracy, precision, and reliability. Key parameters include:

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentrations of this compound that can be reliably detected and quantified, respectively. [, , , ]

    Q8: How are residual solvents monitored in this compound raw materials?

    A9: Headspace gas chromatography (GC) is commonly used to determine the levels of residual solvents, such as methanol, acetone, dichloromethane, ethyl acetate, and tetrahydrofuran, in this compound raw materials. [, ] This technique plays a crucial role in ensuring the quality and safety of the final drug product.

    Q9: What are the known mechanisms of bacterial resistance to this compound?

    A10: Bacterial resistance to this compound can develop through various mechanisms, primarily the production of beta-lactamases. [] These enzymes can hydrolyze the beta-lactam ring of cefoxitin, rendering it ineffective. [] Other mechanisms include alterations in PBPs, reducing cefoxitin's binding affinity, and decreased permeability of the bacterial outer membrane, limiting drug entry. []

    Q10: Have there been studies investigating targeted delivery strategies for this compound?

    A11: While traditional administration methods are common for this compound, research has explored its use in peritoneal dialysis fluid. [] This approach aims to achieve therapeutic drug concentrations directly at the site of infection in patients undergoing peritoneal dialysis, potentially improving treatment outcomes.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.